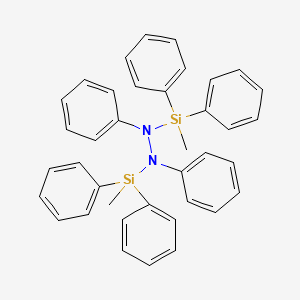![molecular formula C14H9Cl2NO3 B11949033 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 17332-25-1](/img/structure/B11949033.png)
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 2,3-dichlorophenyl carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid typically involves the reaction of 2,3-dichloroaniline with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
科学的研究の応用
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
- 2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid
- 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid
- 2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid
Uniqueness
2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid is unique due to the specific positioning of the dichloro substituents on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical behavior, making it a valuable subject for further research and development.
特性
CAS番号 |
17332-25-1 |
|---|---|
分子式 |
C14H9Cl2NO3 |
分子量 |
310.1 g/mol |
IUPAC名 |
2-[(2,3-dichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h1-7H,(H,17,18)(H,19,20) |
InChIキー |
YVJLYTBSRNFNJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


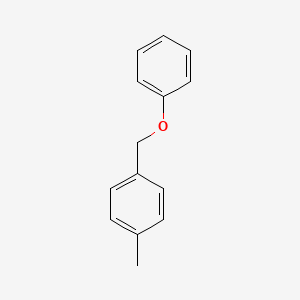



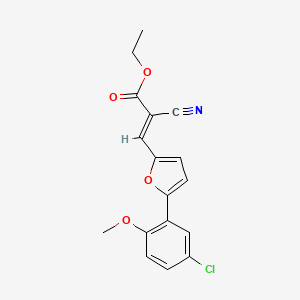
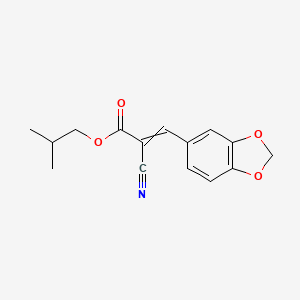
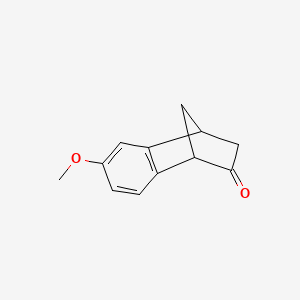
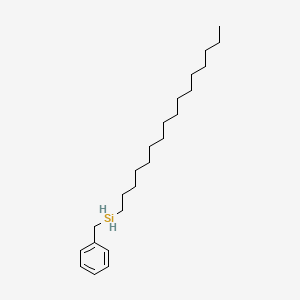
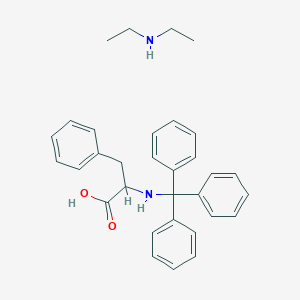
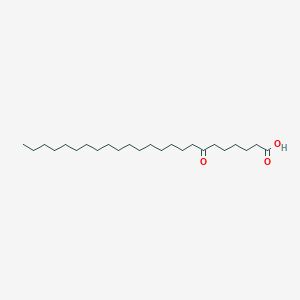
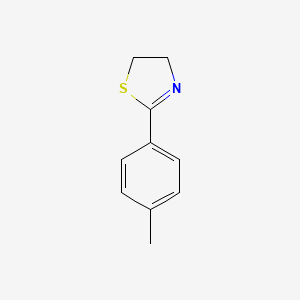
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
